

Preventing metal ion stripping from Ni-NTA-d9 columns by chelating agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitrilotriacetic acid-d9

Cat. No.: B1626827

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Technical Support Center: Ni-NTA Chromatography

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ni-NTA affinity chromatography. The focus is on preventing metal ion stripping from Ni-NTA columns, a common issue when working with buffers containing chelating agents like EDTA and EGTA.

Frequently Asked Questions (FAQs)

Q1: Why do chelating agents like EDTA and EGTA cause problems with my Ni-NTA column?

A1: Chelating agents such as Ethylenediaminetetraacetic acid (EDTA) and Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) have a very high affinity for metal ions. Nitrilotriacetic acid (NTA), the chelating group on the chromatography resin, binds nickel ions (Ni^{2+}) to create the affinity matrix for your His-tagged protein. EDTA and EGTA are stronger chelators than NTA and will effectively "strip" the nickel ions from the column, leading to a loss of binding capacity for your protein of interest.^{[1][2]} This can result in your protein failing to bind to the column or being prematurely eluted.

Q2: What are the maximum tolerable concentrations of EDTA and EGTA for a standard Ni-NTA column?

A2: While it is strongly recommended to avoid chelating agents in your buffers altogether, some protocols have reported successful purification with very low concentrations.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Generally, the maximum tolerated concentration of EDTA is up to 1 mM, but even at this concentration, some nickel leaching and reduced binding capacity can be expected.[\[5\]](#)[\[6\]](#)[\[7\]](#)

The exact tolerance can vary between different manufacturers' resins. It is always best to perform a small-scale pilot experiment to determine the compatibility of your specific resin with your buffer composition.

Q3: Are there any alternatives to EDTA and EGTA for inhibiting metalloproteases?

A3: Yes, if protease inhibition is the reason for including EDTA in your lysis buffer, there are several alternatives. You can use protease inhibitor cocktails that are specifically formulated to be compatible with IMAC, which typically exclude EDTA.[\[8\]](#) Alternatively, you can use other types of protease inhibitors that do not chelate metal ions, such as serine protease inhibitors (e.g., PMSF, AEBSF) and cysteine protease inhibitors (e.g., E-64).

Q4: I have to include a chelating agent in my buffer. What are my options?

A4: If the presence of a chelating agent is unavoidable, you have a few options:

- Use an EDTA-resistant Ni-NTA resin: Several manufacturers offer resins with multidentate chelating ligands that bind nickel ions much more tightly than traditional NTA.[\[9\]](#) These resins can tolerate higher concentrations of EDTA (some up to 100 mM) with minimal nickel stripping.[\[10\]](#)
- Add a counteracting agent: Adding an excess of a divalent cation that is weakly chelated by EDTA, such as MgCl_2 , can help to "saturate" the EDTA and spare the nickel ions on the column. It is recommended to add MgCl_2 in a concentration equimolar to or slightly higher than the EDTA concentration.
- Perform a buffer exchange: Before loading your sample onto the Ni-NTA column, you can perform a buffer exchange step using dialysis or a desalting column to remove the chelating agent.[\[11\]](#)

Troubleshooting Guide

Problem	Possible Cause	Solution(s)
His-tagged protein does not bind to the Ni-NTA column.	Nickel stripping due to chelating agents (e.g., EDTA, EGTA) in the lysis or binding buffer.	- Omit chelating agents from all buffers. [1] - Use an EDTA-resistant Ni-NTA resin. - Perform buffer exchange to remove chelating agents before loading. [11] - Add an equimolar concentration of MgCl_2 to counteract the EDTA.
The His-tag is inaccessible.	- Purify under denaturing conditions (e.g., with 6M Guanidine-HCl or 8M Urea) to unfold the protein and expose the tag. [12] - Re-clone the protein with the His-tag at the other terminus or with a longer, flexible linker. [12]	
Incorrect buffer pH.	- Ensure the pH of your binding buffer is optimal for His-tag binding (typically pH 7.5-8.0). At lower pH, the histidine residues can become protonated, preventing coordination with the nickel ions. [1]	
The Ni-NTA resin has changed color from blue to white or brown.	The resin has been stripped of nickel ions.	- This is a clear indication of nickel stripping, likely by a chelating agent. The column needs to be regenerated. [2]
The resin has been exposed to strong reducing agents.	- Reducing agents like DTT can reduce the Ni^{2+} ions, causing a color change and reduced binding capacity. Use a lower concentration of DTT ($\leq 1\text{mM}$) or switch to a less	

potent reducing agent like β -mercaptoethanol (BME) at a higher concentration (up to 20mM).[5]

Low yield of purified protein.

Partial stripping of nickel ions.

- Even low concentrations of chelating agents can cause a gradual loss of nickel, leading to reduced binding capacity and lower yields.

Competition from imidazole in the binding buffer.

- While low concentrations of imidazole (10-20 mM) can help reduce non-specific binding, it may also compete with the His-tag for binding to the nickel, especially for proteins with lower expression levels. Try reducing the imidazole concentration in your binding and wash buffers.

Data Summary

Table 1: General Compatibility of Ni-NTA Resins with Common Reagents

Reagent	Effect on Ni-NTA Resin	Recommended Maximum Concentration
EDTA, EGTA	Strips nickel ions from the resin.[3][4][5][6]	Up to 1 mM has been used, but is not recommended.[5][6][7]
DTT, DTE	Can reduce Ni ²⁺ ions, especially at high concentrations, leading to a color change and reduced binding capacity.[5]	≤ 1 mM
β-mercaptoethanol	Less potent reducing agent than DTT.	Up to 20 mM
Imidazole	Competes with the His-tag for binding to Ni ²⁺ . Used for elution.	10-40 mM in wash buffers to reduce non-specific binding; 250-500 mM for elution.
Guanidine-HCl	Denaturant. Compatible.	Up to 6 M
Urea	Denaturant. Compatible.	Up to 8 M

Experimental Protocols

Protocol 1: Ni-NTA Column Regeneration

This protocol should be used when the Ni-NTA resin has been stripped of its nickel ions, as indicated by a color change or a significant loss in binding capacity.

Materials:

- Stripping Buffer: 50 mM EDTA, 0.5 M NaCl, 20 mM Tris-HCl, pH 8.0
- Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, pH 8.0
- Column Regeneration Buffer: 100 mM NiSO₄ or NiCl₂
- Deionized Water

- 20% Ethanol for storage

Procedure:

- Wash the column with 5 column volumes (CV) of deionized water.
- Apply 3-5 CV of Stripping Buffer to the column to remove all nickel ions. The resin will turn white.
- Wash the column with 10 CV of deionized water to remove all traces of EDTA.
- Wash the column with 5 CV of Wash Buffer.
- Recharge the column by slowly passing 2-3 CV of Column Regeneration Buffer over the resin. The resin should turn back to its original blue color.
- Wash the column with 5 CV of Wash Buffer to remove any unbound nickel ions.
- Equilibrate the column with your binding buffer for immediate use, or wash with 5 CV of deionized water followed by 5 CV of 20% ethanol for long-term storage at 4°C.

Protocol 2: Buffer Compatibility Test

Before committing to a large-scale purification, it is prudent to test the compatibility of your buffers with the Ni-NTA resin.

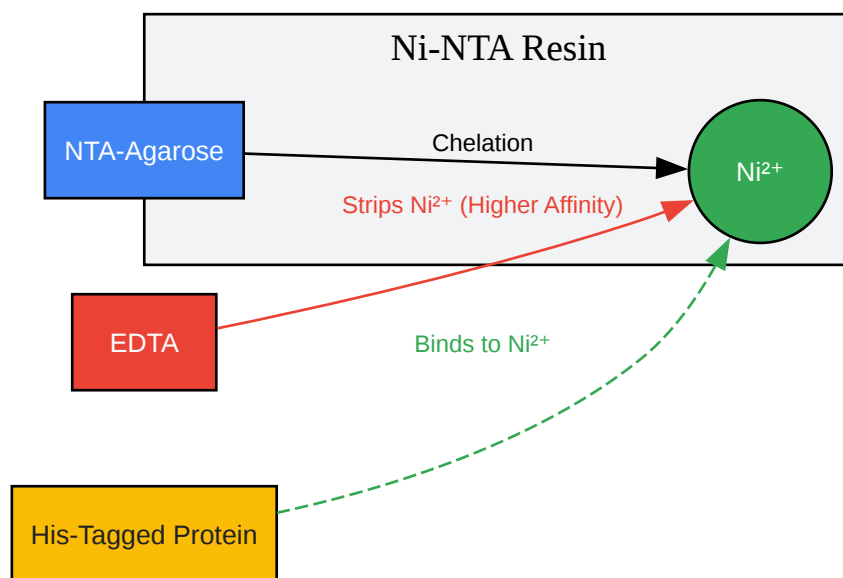
Materials:

- Ni-NTA resin slurry
- Your lysis/binding buffer containing the potential chelating agent
- Control binding buffer (without chelating agent)
- Microcentrifuge tubes

Procedure:

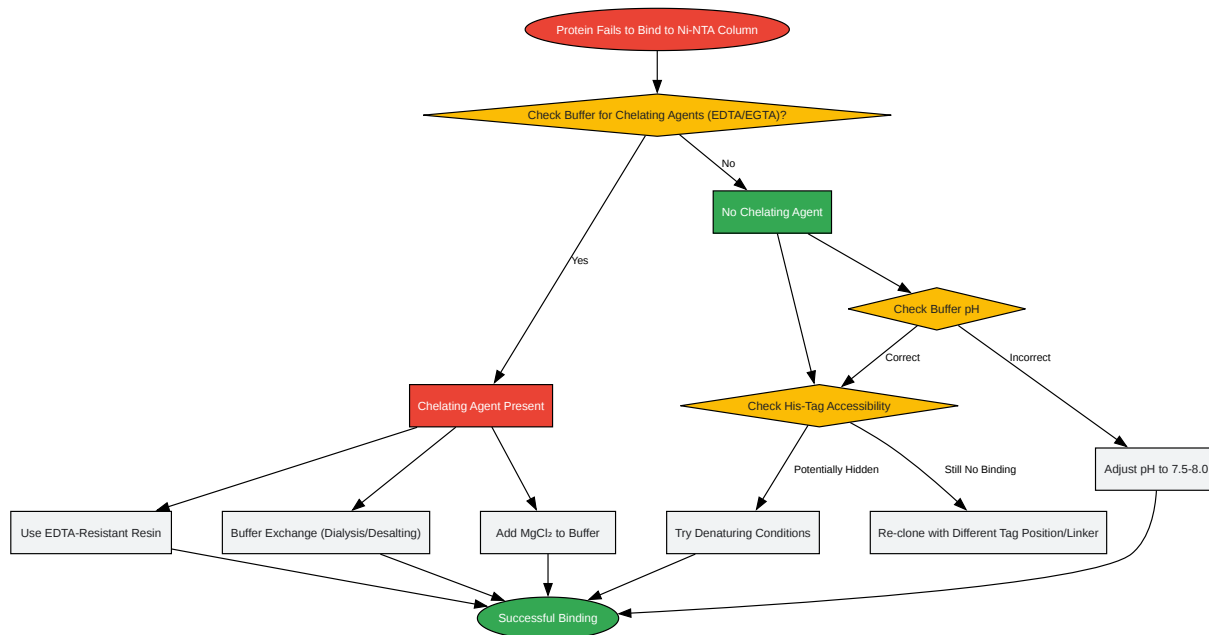
- Add a small, equal amount of Ni-NTA resin slurry (e.g., 50 μ L of a 50% slurry) to two microcentrifuge tubes.
- Allow the resin to settle and carefully remove the storage buffer.
- To one tube, add 1 mL of your test buffer (containing the chelating agent).
- To the other tube, add 1 mL of the control binding buffer.
- Incubate both tubes with gentle agitation for 30-60 minutes at your planned purification temperature (e.g., 4°C or room temperature).
- After incubation, visually inspect the color of the resin in both tubes. A noticeable lightening or change in color of the resin in the test buffer tube indicates nickel stripping.
- To quantify the effect, you can proceed to perform a small-scale binding experiment with a known His-tagged protein in both buffers and analyze the unbound fraction by SDS-PAGE.

Visualizations



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Caption: Mechanism of nickel stripping from Ni-NTA resin by EDTA.



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Caption: Troubleshooting workflow for His-tagged protein binding issues.

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References

- 1. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. alburse.org [alburse.org]
- 4. cube-biotech.com [cube-biotech.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the compatibilities of different reagents with Ni-NTA matrices? [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. marvelgent.com [marvelgent.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. When your his-tagged constructs don't bind—troubleshooting your protein purification woes [takarabio.com]
- To cite this document: BenchChem. [Preventing metal ion stripping from Ni-NTA-d9 columns by chelating agents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1626827#preventing-metal-ion-stripping-from-ni-nta-d9-columns-by-chelating-agents\]](https://www.benchchem.com/product/b1626827#preventing-metal-ion-stripping-from-ni-nta-d9-columns-by-chelating-agents)

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